molecular formula C11H14O5 B14392608 Methyl 2-hydroxy-4,6-dimethoxy-3-methylbenzoate CAS No. 89877-54-3

Methyl 2-hydroxy-4,6-dimethoxy-3-methylbenzoate

Cat. No.: B14392608
CAS No.: 89877-54-3
M. Wt: 226.23 g/mol
InChI Key: HILKBFYRKOFIGN-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4,6-dimethoxy-3-methylbenzoate is an organic compound belonging to the class of benzoates It is characterized by its aromatic ring structure with methoxy and hydroxy substituents, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-4,6-dimethoxy-3-methylbenzoate typically involves the esterification of 2-hydroxy-4,6-dimethoxy-3-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol, yielding 2-hydroxy-4,6-dimethoxy-3-methylbenzyl alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-hydroxy-4,6-dimethoxy-3-methylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4,6-dimethoxy-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the aromatic ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and affect cellular signaling pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

  • Methyl 2-hydroxy-4-methoxybenzoate
  • Methyl 2-hydroxy-3,4-dimethoxybenzoate
  • Methyl 4-(2,3-dihydroxy-5-methylphenoxy)-2-hydroxy-6-methylbenzoate

Comparison: Methyl 2-hydroxy-4,6-dimethoxy-3-methylbenzoate is unique due to the presence of both methoxy and hydroxy groups at specific positions on the aromatic ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

89877-54-3

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 2-hydroxy-4,6-dimethoxy-3-methylbenzoate

InChI

InChI=1S/C11H14O5/c1-6-7(14-2)5-8(15-3)9(10(6)12)11(13)16-4/h5,12H,1-4H3

InChI Key

HILKBFYRKOFIGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1OC)OC)C(=O)OC)O

Origin of Product

United States

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